molecular formula C10H11BrN2O3S B12307630 rac-(1R,3S)-3-[(5-bromo-1,3-thiazol-2-yl)carbamoyl]-2,2-dimethylcyclopropane-1-carboxylic acid, cis

rac-(1R,3S)-3-[(5-bromo-1,3-thiazol-2-yl)carbamoyl]-2,2-dimethylcyclopropane-1-carboxylic acid, cis

Cat. No.: B12307630
M. Wt: 319.18 g/mol
InChI Key: HFRHXIFCXQFZSN-UHFFFAOYSA-N
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Description

The compound “rac-(1R,3S)-3-[(5-bromo-1,3-thiazol-2-yl)carbamoyl]-2,2-dimethylcyclopropane-1-carboxylic acid, cis” is a synthetic organic molecule that features a cyclopropane ring substituted with a thiazole moiety and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “rac-(1R,3S)-3-[(5-bromo-1,3-thiazol-2-yl)carbamoyl]-2,2-dimethylcyclopropane-1-carboxylic acid, cis” typically involves multiple steps:

    Formation of the Cyclopropane Ring: This can be achieved through cyclopropanation reactions, often using diazo compounds and transition metal catalysts.

    Introduction of the Thiazole Moiety: The thiazole ring can be introduced via condensation reactions involving thioamides and α-haloketones.

    Bromination: The bromine atom can be introduced through electrophilic bromination reactions.

    Carbamoylation: The carbamoyl group can be added using isocyanates or carbamoyl chlorides.

    Final Functionalization: The carboxylic acid group can be introduced through oxidation reactions or by using carboxylating agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the cyclopropane ring.

    Reduction: Reduction reactions can target the bromine atom or the carbamoyl group.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the bromine atom or other reactive sites.

    Hydrolysis: The carbamoyl and carboxylic acid groups can undergo hydrolysis under acidic or basic conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Nucleophiles like amines, thiols; electrophiles like alkyl halides.

    Hydrolysis Conditions: Acidic (HCl, H2SO4) or basic (NaOH, KOH) aqueous solutions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce dehalogenated or deprotected derivatives.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Catalysis: It may be used as a ligand or catalyst in various organic reactions.

Biology

    Biological Probes: The compound can be used to study biological pathways and interactions.

    Drug Development:

Medicine

    Therapeutic Agents: Investigated for potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.

Industry

    Material Science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of “rac-(1R,3S)-3-[(5-bromo-1,3-thiazol-2-yl)carbamoyl]-2,2-dimethylcyclopropane-1-carboxylic acid, cis” would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding or chemical modification.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropane Derivatives: Compounds with similar cyclopropane rings.

    Thiazole Derivatives: Compounds containing thiazole rings.

    Carbamoyl Compounds: Molecules with carbamoyl functional groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which may confer distinct chemical and biological properties compared to other similar compounds.

Conclusion

“rac-(1R,3S)-3-[(5-bromo-1,3-thiazol-2-yl)carbamoyl]-2,2-dimethylcyclopropane-1-carboxylic acid, cis” is a compound with diverse potential applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable subject of study for researchers and industrial chemists alike.

Properties

Molecular Formula

C10H11BrN2O3S

Molecular Weight

319.18 g/mol

IUPAC Name

3-[(5-bromo-1,3-thiazol-2-yl)carbamoyl]-2,2-dimethylcyclopropane-1-carboxylic acid

InChI

InChI=1S/C10H11BrN2O3S/c1-10(2)5(6(10)8(15)16)7(14)13-9-12-3-4(11)17-9/h3,5-6H,1-2H3,(H,15,16)(H,12,13,14)

InChI Key

HFRHXIFCXQFZSN-UHFFFAOYSA-N

Canonical SMILES

CC1(C(C1C(=O)O)C(=O)NC2=NC=C(S2)Br)C

Origin of Product

United States

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